

Spectroscopic Profile of 1,8-Diiodonaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,8-Diiodonaphthalene

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1,8-diiodonaphthalene**, a halogenated aromatic compound relevant in various fields of chemical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application.

Spectroscopic Data Summary

The empirical formula for **1,8-diiodonaphthalene** is $C_{10}H_6I_2$ with a molecular weight of 379.96 g/mol. [1] The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Detailed experimental 1H NMR data for **1,8-diiodonaphthalene** is not readily available in the searched literature. For substituted naphthalenes, the aromatic protons typically resonate in the range of 6.5-8.0 ppm. [2][3] The specific chemical shifts and coupling constants for the six protons of **1,8-diiodonaphthalene** would be influenced by the strong electron-withdrawing and anisotropic effects of the two iodine atoms.

^{13}C NMR Data

The ^{13}C NMR spectrum of **1,8-diiodonaphthalene** was reported by L. Ernst in J. Magn. Resonance, 1975, 20, 544.[1] The chemical shifts provide insight into the electronic environment of each carbon atom in the naphthalene ring system. Aromatic carbons typically appear in the 120-170 ppm range in a ^{13}C NMR spectrum.[4]

Carbon Atom	Chemical Shift (δ , ppm)
C-1, C-8	Data not available in search results
C-2, C-7	Data not available in search results
C-3, C-6	Data not available in search results
C-4, C-5	Data not available in search results
C-9, C-10	Data not available in search results
Solvent and reference standard information is required for precise interpretation.	

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of **1,8-diiodonaphthalene** is available.[1] The characteristic absorption bands are indicative of its aromatic structure and carbon-iodine bonds.

Wavenumber (cm^{-1})	Assignment	Intensity
3100-3000	Aromatic C-H stretch	Medium-Weak
1600-1400	Aromatic C=C ring stretch	Medium-Strong
900-675	C-H out-of-plane bend	Strong
Below 700	C-I stretch	Strong

This table represents expected ranges for aromatic compounds. Specific peak values for 1,8-diiodonaphthalene were not found in the search results.

Mass Spectrometry (MS)

The gas chromatography-mass spectrometry (GC-MS) data for **1,8-diiodonaphthalene** is available from the NIST Mass Spectrometry Data Center.^[1] The fragmentation pattern provides a unique fingerprint for the molecule.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
380	High	Molecular Ion [M] ⁺
253	High	[M-I] ⁺
126	High	[M-2I] ⁺ or [C ₁₀ H ₆] ⁺

Relative intensities are qualitative and based on the top three reported peaks.^[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters used to obtain the data for **1,8-diiodonaphthalene** may vary.

NMR Spectroscopy

A sample of **1,8-diiodonaphthalene** would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared Spectroscopy

For a solid sample like **1,8-diiodonaphthalene**, an IR spectrum can be obtained using the thin solid film method.^[5] A small amount of the compound is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).^[5] ^[6] After the solvent evaporates, a thin film of the solid remains, and the IR spectrum is recorded using an FTIR spectrometer.^[5]

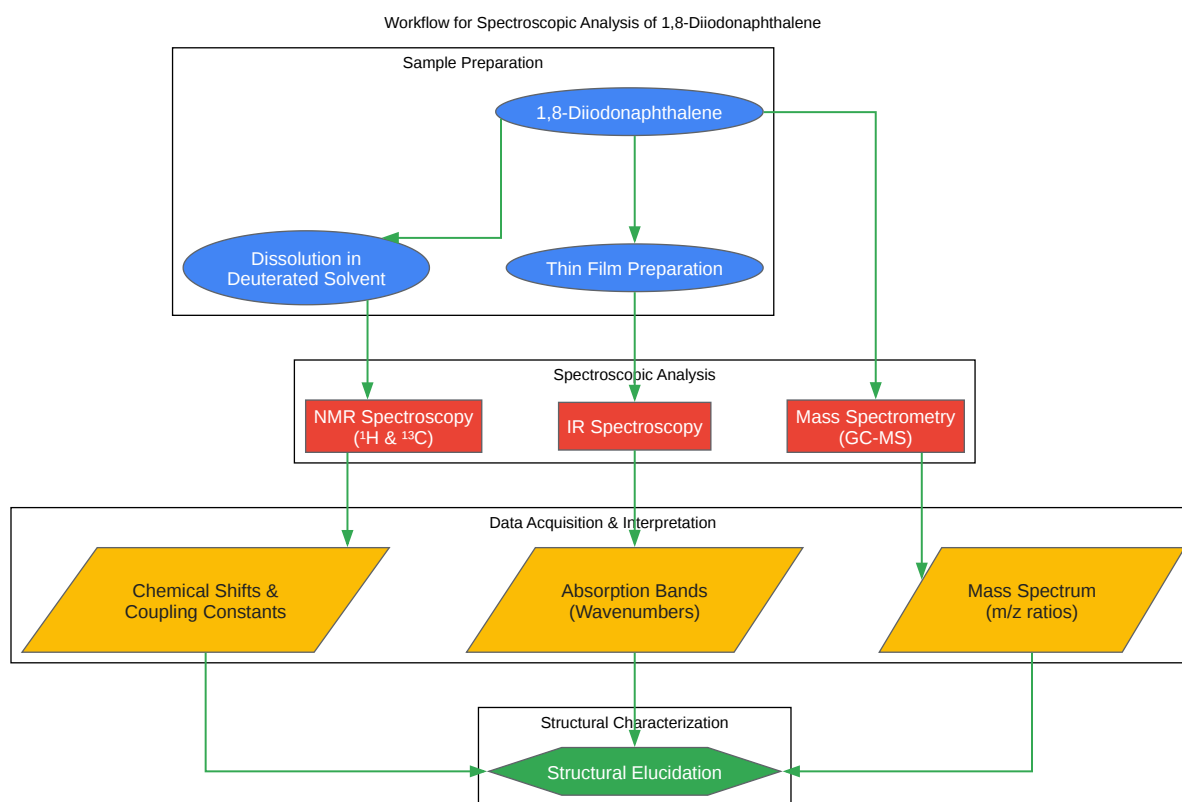
Mass Spectrometry

GC-MS analysis involves introducing a solution of **1,8-diiodonaphthalene** into a gas chromatograph, which separates the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,8-diiodonaphthalene**.



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Caption: A logical workflow for the spectroscopic analysis and structural elucidation of **1,8-diiodonaphthalene**.

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